molecular formula C8H6Cl2O2S B3019734 (2,6-Dichlorophenylthio)Acetic Acid CAS No. 21248-45-3

(2,6-Dichlorophenylthio)Acetic Acid

Cat. No.: B3019734
CAS No.: 21248-45-3
M. Wt: 237.09
InChI Key: URNRRSJGOOTQBO-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenylthio)Acetic Acid is an organic compound with the molecular formula C8H6Cl2O2S It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a (2,6-dichlorophenylthio) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichlorophenylthio)Acetic Acid typically involves the reaction of 2,6-dichlorothiophenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the thiol group. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of catalysts, such as transition metal complexes, can also enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichlorophenylthio)Acetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, depending on the reducing agent used.

    Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,6-Dichlorophenylthio)Acetic Acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound for the development of new drugs.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenylthio)Acetic Acid involves its interaction with specific molecular targets in cells. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenylacetic Acid: Similar in structure but lacks the thio group.

    2,6-Dichlorothiophenol: Contains the thiol group but lacks the acetic acid moiety.

    2,6-Dichlorobenzoic Acid: Similar aromatic ring structure but with a carboxylic acid group directly attached to the ring.

Uniqueness

(2,6-Dichlorophenylthio)Acetic Acid is unique due to the presence of both the (2,6-dichlorophenylthio) group and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2S/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNRRSJGOOTQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,6-dichlorothiophenol, 50 gm, was added to 250 ml of ethanol. 63.8 ml of a 25% solution of sodium methoxide (2 equivalents) in methanol was then added to the system. The system was stirred at room temperature for approximately 3 hours. Afterwards, 20 ml of bromoacetic acid was added and the system then heated to reflux. The system was continued at reflux for 16 hours. The reaction was then stopped and the solvent removed by stripping. The resulting material was dissolved with basic aqueous solution and then washed with methylene chloride. Concentrated HCl was next added to the aqueous solution to acidify it. The product was extracted with methylene chloride. The methylene chloride solution was stripped and triturated with hexane. The product was then filtered, washed with water and air dried to yield 55.3 gm of the title compound.
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